N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-11(9-5-2-1-3-6-9)14-13-16-15-12(19-13)10-7-4-8-18-10/h1-8H,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUXRBCWMPXZKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide to form the intermediate 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol, which is then reacted with benzoyl chloride to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Biological Activities
Research into the biological applications of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has highlighted several areas of interest:
Anticancer Activity
Several studies indicate that compounds containing oxadiazole rings exhibit significant anticancer properties. The structural features of this compound may enhance its ability to inhibit molecular targets involved in cancer progression. For instance, molecular docking studies suggest that this compound can bind effectively to various biological targets, potentially modulating signaling pathways relevant to cancer cell growth and survival .
Antimicrobial Properties
Compounds with oxadiazole structures are known for their antimicrobial activities. Preliminary investigations suggest that this compound may exhibit similar properties, making it a candidate for further exploration in the development of new antimicrobial agents .
Anti-inflammatory Effects
The presence of the furan moiety in this compound may contribute to its anti-inflammatory potential. Research indicates that derivatives of oxadiazole can modulate inflammatory responses, which could be beneficial for treating various inflammatory diseases .
Computational Studies
Computational tools such as molecular docking and virtual screening are increasingly employed to predict the interactions of N-[5-(furan-2-y)-1,3,4-oxadiazol-2-y]benzamide with biological targets. These studies provide valuable insights into binding affinities and mechanisms of action that guide further experimental work .
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer activity could involve the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
- The target compound adheres to Lipinski’s rules, favoring oral bioavailability, whereas bulkier analogs like Compound 4 violate these guidelines, limiting therapeutic utility .
Key Research Findings and Implications
Antifungal Superiority : The furan-2-yl group in the target compound provides a balance between hydrophobicity and hydrogen-bonding capacity, critical for thioredoxin reductase inhibition .
Synthetic Flexibility : Derivatives with electron-withdrawing groups (e.g., nitro in Compound 2q) show enhanced stability but reduced solubility, highlighting a trade-off in design .
Therapeutic Versatility : Structural analogs targeting enzymes like hCA II (Derivative 6a) or GSK-3β (Compound 3) underscore the scaffold’s adaptability for diverse drug discovery programs .
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a furan ring and an oxadiazole moiety. The general structure can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.
Anticancer Activity
Numerous studies have investigated the anticancer properties of oxadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The mechanism often involves the induction of apoptosis in cancer cells. For instance, derivatives have shown to increase p53 expression and activate caspase pathways in MCF-7 breast cancer cells, leading to programmed cell death .
- In Vitro Studies : In vitro evaluations have demonstrated that compounds related to this compound exhibit IC50 values in the micromolar range against several cancer lines such as MDA-MB-231 (breast cancer) and U-937 (leukemia) cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 5b | U-937 | 2.41 | Caspase activation leading to apoptosis |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Compounds containing oxadiazole rings are known for their ability to inhibit bacterial growth.
- Antibacterial Studies : A study demonstrated that similar oxadiazole derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Studies
Several case studies highlight the efficacy of this compound in therapeutic applications:
-
Study on Anticancer Properties : A recent study showed that derivatives exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin against specific cancer cell lines .
- Findings : Flow cytometry analysis confirmed that these compounds could induce cell cycle arrest and apoptosis in a dose-dependent manner.
- Antimicrobial Efficacy : Research focused on the antibacterial properties revealed that compounds with furan and oxadiazole moieties inhibited bacterial growth effectively at low concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of hydrazide intermediates with furan-2-carbohydrazine, followed by coupling with benzoyl chloride derivatives. Key steps include:
- Hydrazide formation : Reacting 4-chlorobenzoic acid with hydrazine hydrate under reflux .
- Oxadiazole ring closure : Using cyanogen bromide (BrCN) or dehydrating agents like POCl₃ to form the 1,3,4-oxadiazole core .
- Coupling reaction : Final benzamide linkage via Schotten-Baumann conditions (e.g., benzoyl chloride in THF with NaH as base) .
- Critical parameters : Temperature (60–80°C for cyclization), solvent polarity (THF or DCM), and stoichiometric ratios (1:1.2 for hydrazide:BrCN) to minimize by-products like uncyclized thiosemicarbazides .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring (δ 8.0–8.5 ppm for aromatic protons, δ 160–165 ppm for oxadiazole carbons) .
- HRMS (DART or ESI) : Validate molecular weight (e.g., [M+H]+ at m/z 300.0540 for C15H11ClN3O2 analogs) .
- HPLC : Assess purity (>95% with C18 columns, retention times ~13–15 min under isocratic acetonitrile/water) .
- IR spectroscopy : Identify carbonyl stretches (1712 cm⁻¹ for benzamide) and C=N/C-O vibrations in the oxadiazole ring .
Q. What preliminary bioactivity screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution (MIC determination against Candida albicans or Staphylococcus aureus) .
- Anticancer potential : MTT assay on cancer cell lines (e.g., IC50 values for breast or lung cancer) .
- Enzyme inhibition : Fluorometric assays for kinase (e.g., RET kinase) or reductase (e.g., thioredoxin reductase) activity .
Advanced Research Questions
Q. How does the furan-2-yl substituent influence the compound’s reactivity and target selectivity compared to other oxadiazole derivatives?
- Methodological Answer :
- Solubility : Furan’s electron-rich π-system enhances solubility in polar aprotic solvents (e.g., DMSO) but reduces logP compared to chlorophenyl analogs .
- Bioactivity : Furan derivatives show stronger antifungal activity (e.g., IC50 <0.5 µM against Candida auris) due to improved membrane penetration .
- SAR studies : Replace furan with thiophene or phenyl groups to assess changes in target affinity (e.g., 10-fold lower activity in thiophene analogs) .
Q. What computational strategies can identify potential molecular targets for this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes like GSK-3β or thioredoxin reductase. Key interactions include hydrogen bonds between oxadiazole N(3) and Val135 (2.85–2.98 Å) .
- Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize kinase or reductase targets .
- ADMET prediction : SwissADME for Lipinski compliance (e.g., logP <5, MW <500 g/mol) .
Q. How can researchers resolve contradictory bioactivity data across similar oxadiazole derivatives?
- Methodological Answer :
- Data normalization : Use standardized assays (e.g., CLSI guidelines for antifungal testing) to reduce inter-lab variability .
- Structural validation : Confirm purity (>95% via HPLC) and tautomeric forms (e.g., oxadiazole vs. thiadiazole by X-ray crystallography) .
- Mechanistic studies : Compare transcriptomic profiles (RNA-seq) of treated vs. untreated cells to identify pathway-specific effects .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked morpholine) to enhance bioavailability .
- CYP450 inhibition assays : Use liver microsomes to identify metabolic hotspots (e.g., furan oxidation) and block with fluorine substituents .
- Formulation optimization : Nanoemulsions or cyclodextrin complexes to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
